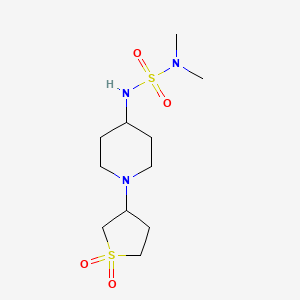

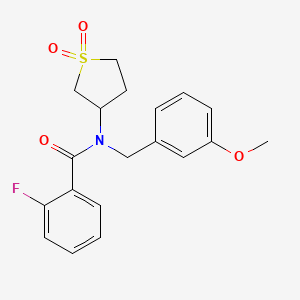

![molecular formula C19H17FN2O3 B2651828 4-氟-N-[2-(7-甲氧基-2-氧代-1H-喹啉-3-基)乙基]苯甲酰胺 CAS No. 851405-68-0](/img/structure/B2651828.png)

4-氟-N-[2-(7-甲氧基-2-氧代-1H-喹啉-3-基)乙基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinolines and benzamides are both important structures in medicinal chemistry . Quinolines are aromatic compounds that have been found in many synthetic drug molecules and have a wide range of biological activities . Benzamides are a type of amide that have a benzene ring attached to an amide group. They also have diverse biological activities and are used in the synthesis of a variety of pharmaceuticals .

Synthesis Analysis

The synthesis of quinoline and benzamide derivatives can involve various methods depending on the specific structures and functional groups present . For example, the synthesis of quinoline derivatives often involves the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis . The synthesis of benzamide derivatives typically involves the reaction of a benzoyl chloride with an amine .Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused to a pyridine ring . Benzamide consists of a benzene ring attached to an amide group . The specific structure of “4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” would include these components along with a fluoro group at the 4-position of the benzene ring, a methoxy group at the 7-position of the quinoline, and an ethyl group attached to the nitrogen of the amide.Chemical Reactions Analysis

The chemical reactions of quinoline and benzamide derivatives can vary widely depending on the specific structures and functional groups present . Quinolines can undergo electrophilic substitution reactions similar to benzene . Benzamides can participate in various reactions such as hydrolysis, reduction, and reactions with Grignard reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of “4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” would depend on its specific structure. In general, quinolines are crystalline and colorless . The presence of the fluoro, methoxy, and ethyl groups could affect properties such as solubility, melting point, and reactivity.科学研究应用

药代动力学和药物代谢

相关化合物的研究通常涉及检查其在人体内的代谢、分布和药代动力学。例如,γ-氨基丁酸 A 型受体部分激动剂的代谢和分布在人体中得到阐明,突出了类似复杂分子代谢的途径及其在设计具有特定靶位活性的药物中的潜在应用 (Shaffer 等,2008)。

光毒性研究

对氟喹诺酮类药物(如莫西沙星)的光毒性作用的研究提供了对相关化合物安全性概况的见解。光毒性研究有助于理解结构修饰(如引入甲氧基)如何影响化合物的潜在光毒性,从而指导更安全药物的开发 (Man 等,1999)。

诊断应用

研究了具有特定结合亲和力的化合物,例如某些苯甲酰胺中的西格玛受体,它们在诊断成像中的潜力,如用于识别乳腺癌或黑色素瘤转移的闪烁显像。这反映了化学实体在基于其选择性组织或受体结合特征开发诊断工具中的应用 (Caveliers 等,2002;Maffioli 等,1994)。

抗生素耐药性研究

对氟喹诺酮类抗生素的作用机制和耐药性的研究为设计能够克服耐药性的新型化合物奠定了基础。对左氧氟沙星等化合物及其在大肠杆菌等病原体中的耐药机制的研究突出了结构修饰对提高疗效和降低耐药性的重要性 (Miura 等,2008)。

作用机制

安全和危害

The safety and hazards associated with “4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” would depend on its specific structure and properties. In general, handling of chemical substances should always be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

未来方向

The future directions for research on “4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” could involve further studies to elucidate its physical and chemical properties, synthesis methods, biological activities, and potential applications. Given the wide range of biological activities exhibited by quinoline and benzamide derivatives, this compound could potentially be of interest in the field of medicinal chemistry .

属性

IUPAC Name |

4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-25-16-7-4-13-10-14(19(24)22-17(13)11-16)8-9-21-18(23)12-2-5-15(20)6-3-12/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDVWWBMKJGQEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

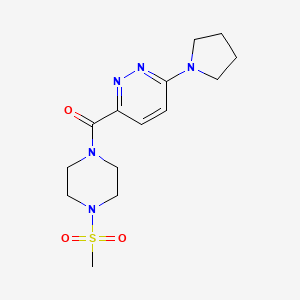

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2651745.png)

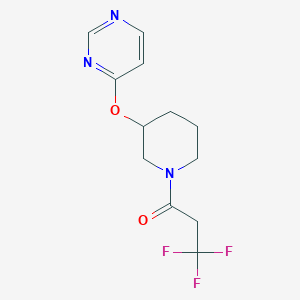

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2651747.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2651752.png)

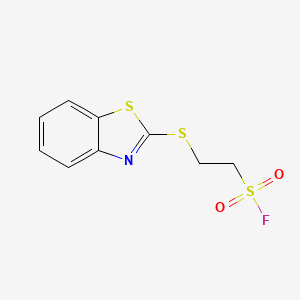

![N-(4-fluorobenzyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2651756.png)

![tert-butyl N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]carbamate](/img/structure/B2651761.png)

![(Z)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2651764.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2651766.png)